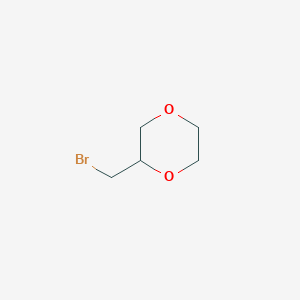

2-(Bromomethyl)-1,4-dioxane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHQREFZXMNKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339058-38-6 | |

| Record name | 2-(bromomethyl)-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1,4-dioxane is a heterocyclic organic compound with the chemical formula C₅H₉BrO₂. As a bifunctional molecule, featuring a reactive bromomethyl group and a stable dioxane ring, it serves as a valuable building block in organic synthesis. Its structure is of interest to medicinal chemists and materials scientists for the introduction of the 1,4-dioxane moiety into larger molecules, potentially influencing properties such as solubility, metabolic stability, and conformational rigidity. This guide provides a summary of its physical characteristics, a general protocol for its synthesis, and an overview of its reactivity.

Physical Characteristics

Experimentally determined physical properties for this compound are not widely available in the published literature. The following table summarizes predicted physicochemical properties for this compound.[1] Researchers should use these values with the understanding that they are computational estimates and may differ from experimental values.

| Property | Value | Notes |

| Molecular Formula | C₅H₉BrO₂ | |

| Molecular Weight | 181.03 g/mol | [2][3] |

| CAS Number | 1339058-38-6 | [1][2][3] |

| Density | 1.5 ± 0.1 g/cm³ | Predicted |

| Boiling Point | 214.5 ± 25.0 °C at 760 mmHg | Predicted |

| Flash Point | 86.0 ± 14.4 °C | Predicted |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | Predicted |

| Refractive Index | 1.467 | Predicted |

Synthesis Protocol

Reaction:

(C₄H₈O₂)CH₂OH + PBr₃ → (C₄H₈O₂)CH₂Br

Materials:

-

2-(Hydroxymethyl)-1,4-dioxane

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Hydroxymethyl)-1,4-dioxane (1.0 equivalent) in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.

Reactivity and Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This makes the compound a useful reagent for introducing the 1,4-dioxane-2-ylmethyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions. A variety of nucleophiles can be used to displace the bromide ion, leading to the formation of a new carbon-nucleophile bond.

General Reaction Scheme:

(C₄H₈O₂)CH₂Br + Nu⁻ → (C₄H₈O₂)CH₂Nu + Br⁻

Where Nu⁻ can be a variety of nucleophiles, including:

-

Amines (R₂NH): to form substituted amines.

-

Azides (N₃⁻): to form azides, which can be further reduced to primary amines.

-

Thiols (RSH): to form thioethers.

-

Cyanides (CN⁻): to form nitriles, which can be hydrolyzed to carboxylic acids.

-

Carboxylates (RCOO⁻): to form esters.

-

Alkoxides (RO⁻): to form ethers.

The choice of solvent and reaction conditions is crucial to favor substitution over potential elimination side reactions.[4] Polar aprotic solvents such as DMF or DMSO are often employed to facilitate Sₙ2 reactions.[5]

Visualizations

The following diagrams illustrate the general synthesis and reactivity of this compound.

Caption: Synthetic pathway for this compound.

Caption: General Sₙ2 reaction of this compound.

References

A Technical Guide to 2-(Bromomethyl)-1,4-dioxane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-1,4-dioxane is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a flexible dioxane ring with a reactive bromomethyl group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the key chemical properties, a detailed experimental protocol for its synthesis, and highlights its application in the development of novel therapeutic agents.

Introduction

The 1,4-dioxane moiety is a prevalent scaffold in numerous bioactive compounds, influencing properties such as solubility, metabolic stability, and receptor binding affinity. The introduction of a reactive bromomethyl handle at the 2-position of the dioxane ring provides a key site for nucleophilic substitution, enabling the facile introduction of various functional groups and the construction of more complex molecular architectures. This guide serves as a comprehensive resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1339058-38-6 | --INVALID-LINK-- |

| Molecular Formula | C₅H₉BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 181.03 g/mol | --INVALID-LINK-- |

| Appearance | Not specified, likely a liquid | General chemical knowledge |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Safety Information: this compound is expected to be an irritant and a lachrymator due to its nature as an alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the bromination of its corresponding alcohol precursor, 2-(hydroxymethyl)-1,4-dioxane. The Appel reaction, utilizing triphenylphosphine and a bromine source, is a reliable method for this transformation.

Experimental Protocol: Appel Reaction for the Synthesis of this compound

This protocol describes the conversion of 2-(hydroxymethyl)-1,4-dioxane to this compound via the Appel reaction.

Materials:

-

2-(hydroxymethyl)-1,4-dioxane

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)-1,4-dioxane (1.0 equivalent) and triphenylphosphine (1.2 equivalents). Dissolve the solids in anhydrous dichloromethane (approx. 0.1-0.2 M concentration of the alcohol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The addition should be done portion-wise or via a dropping funnel to maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine oxide as a byproduct.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its ability to act as an alkylating agent allows for the introduction of the dioxane moiety into a target structure, which can favorably modulate its pharmacological properties.

Case Study: Synthesis of Antiviral Agents

A notable application of a dioxane-containing intermediate is in the development of inhibitors of the Sindbis virus, a member of the Alphavirus genus. The crystal structure of the Sindbis virus capsid protein revealed a hydrophobic binding pocket occupied by dioxane molecules derived from the crystallization solvent. This observation spurred the design and synthesis of dioxane-based antiviral agents.[1]

The synthesis of a potential bis-dioxane antiviral agent involved the coupling of two molecules of (R)-2-(hydroxymethyl)-1,4-dioxane. This precursor, which can be brominated to the corresponding this compound, was found to be a potent inhibitor of Sindbis virus replication itself, with an EC₅₀ of 3.4 µM.[1] The synthetic strategy highlights the utility of chiral dioxane building blocks in the rational design of antiviral therapeutics.

The following diagram illustrates a conceptual synthetic pathway for a bis-dioxane antiviral agent, showcasing the role of a 2-(functionalized methyl)-1,4-dioxane intermediate.

Caption: Synthetic pathway for a bis-dioxane antiviral agent.

Role as a Scaffold in Kinase Inhibitors

The dioxane ring can also serve as a non-classical bioisostere for other cyclic systems in drug design. Its conformational flexibility and hydrogen bond accepting capability make it an attractive scaffold for kinase inhibitors. The bromomethyl group allows for the attachment of the dioxane moiety to various hinge-binding motifs or other pharmacophoric elements, enabling the exploration of new chemical space in the quest for potent and selective kinase inhibitors.

The following diagram illustrates a generalized workflow for the incorporation of the this compound scaffold in the synthesis of a hypothetical kinase inhibitor.

Caption: Workflow for kinase inhibitor development using this compound.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the ability to introduce the versatile 1,4-dioxane scaffold make it an important tool for medicinal chemists. The applications highlighted in this guide, from antiviral agents to kinase inhibitors, underscore the broad utility of this compound in the development of novel therapeutics. Careful handling and a thorough understanding of its reactivity are paramount to successfully leveraging its synthetic potential.

References

Spectroscopic Profile of 2-(Bromomethyl)-1,4-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Bromomethyl)-1,4-dioxane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document combines foundational spectroscopic principles with data extrapolated from the 1,4-dioxane core and analogous brominated compounds to present a predictive and practical guide for its characterization.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.30 - 3.50 | Multiplet | 2 | -CH₂Br |

| ~ 3.60 - 3.90 | Multiplet | 7 | Dioxane ring protons |

Rationale: The protons of the 1,4-dioxane ring typically appear around 3.69 ppm as a singlet due to high symmetry.[1] The introduction of the bromomethyl substituent breaks this symmetry, leading to more complex multiplets for the seven ring protons. The electron-withdrawing bromine atom will cause the adjacent methylene (-CH₂Br) protons to appear downfield, generally in the range of δ 3.4–4.7 ppm.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 - 35 | -CH₂Br |

| ~ 65 - 75 | Dioxane ring carbons |

Rationale: The carbons in unsubstituted 1,4-dioxane resonate at approximately 67 ppm.[3] In this compound, we expect three distinct signals for the dioxane ring carbons due to the loss of symmetry. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the typical range for alkyl halides.[4]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |

| 2850 - 3000 | Medium-Strong | C-H stretch (alkyl) |

| 1070 - 1150 | Strong | C-O-C stretch (ether) |

| 600 - 700 | Medium-Strong | C-Br stretch |

Rationale: The IR spectrum is expected to show characteristic absorptions for C-H stretching vibrations of the alkyl portions of the molecule.[5] A strong band corresponding to the C-O-C stretching of the cyclic ether is also anticipated.[5] The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region.

Table 4: Predicted Mass Spectrometry (MS) Data

| Predicted m/z | Ion Type | Notes |

| 180/182 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 101 | [M-Br]⁺ | Loss of a bromine atom |

| 87 | [C₄H₇O₂]⁺ | Fragment corresponding to the dioxane ring after loss of the bromomethyl group |

Rationale: The molecular weight of this compound (C₅H₉BrO₂) is approximately 181.03 g/mol .[6] Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a doublet [M]⁺ and [M+2]⁺ with a characteristic 1:1 intensity ratio. Common fragmentation pathways include the loss of the bromine atom and the cleavage of the bromomethyl group.

Experimental Protocols

Standard, generalized protocols for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]

-

¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.[7]

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary. A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[7][9]

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.[10]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, commonly via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.[11]

-

Ionization: Utilize Electron Ionization (EI) as a standard method for generating fragment ions and a clear molecular ion peak.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z). Data can be collected in full scan mode to see all fragments or in selected ion monitoring (SIM) mode for enhanced sensitivity of specific ions.[12]

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted ¹H NMR Signals

Caption: Predicted chemical shift regions for the protons of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for this compound in Mass Spectrometry.

References

- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. compoundchem.com [compoundchem.com]

- 5. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound | C5H9BrO2 | CID 19894303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 10. 2-Bromomethyl-1,4-benzodioxane | C9H9BrO2 | CID 98333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Preparation of 2-(Bromomethyl)-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-(Bromomethyl)-1,4-dioxane, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic pathways, including detailed experimental protocols and quantitative data, to facilitate its application in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a versatile synthetic intermediate. The presence of a reactive bromomethyl group attached to the stable 1,4-dioxane ring allows for a variety of nucleophilic substitution reactions, making it a key component in the synthesis of more complex molecules with potential biological activity. This guide focuses on a robust two-step synthesis commencing with the preparation of the precursor, 2-(hydroxymethyl)-1,4-dioxane, followed by its subsequent bromination.

Synthetic Pathways

The most direct and reliable approach to this compound involves a two-step synthesis:

-

Synthesis of 2-(Hydroxymethyl)-1,4-dioxane: This precursor is synthesized via the acid-catalyzed cyclization of 3-(2-hydroxyethoxy)propane-1,2-diol. This starting material can be derived from glycerol and ethylene glycol.

-

Bromination of 2-(Hydroxymethyl)-1,4-dioxane: The hydroxyl group of the precursor is then converted to a bromide using standard brominating agents. The Appel reaction provides a mild and effective method for this transformation.

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic pathway to this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 2-(Hydroxymethyl)-1,4-dioxane

| Parameter | Value | Reference |

| Starting Material | 3-(2-hydroxyethoxy)propane-1,2-diol | Analogous Cyclizations |

| Catalyst | p-Toluenesulfonic acid | General Acid Catalysis |

| Solvent | Toluene | Dean-Stark Conditions |

| Temperature | Reflux | Water Removal |

| Reaction Time | 4-6 hours | Typical for Cyclization |

| Yield | 70-80% (Estimated) | Based on similar reactions |

Table 2: Bromination of 2-(Hydroxymethyl)-1,4-dioxane (Appel Reaction)

| Parameter | Value | Reference |

| Starting Material | 2-(Hydroxymethyl)-1,4-dioxane | [1][2] |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | [1][2] |

| Solvent | Dichloromethane (DCM) | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-4 hours | [3] |

| Yield | 85-95% (Estimated) | [2] |

Experimental Protocols

Synthesis of 2-(Hydroxymethyl)-1,4-dioxane

This procedure describes the acid-catalyzed intramolecular cyclization of 3-(2-hydroxyethoxy)propane-1,2-diol.

Materials:

-

3-(2-hydroxyethoxy)propane-1,2-diol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-(2-hydroxyethoxy)propane-1,2-diol and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 2-(hydroxymethyl)-1,4-dioxane.

Synthesis of this compound via the Appel Reaction

This protocol details the conversion of 2-(hydroxymethyl)-1,4-dioxane to this compound using triphenylphosphine and carbon tetrabromide.[1][2][3]

Materials:

-

2-(Hydroxymethyl)-1,4-dioxane

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-(hydroxymethyl)-1,4-dioxane and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Figure 2: Experimental workflow for the Appel reaction.

Reaction Mechanisms

The key transformation in the synthesis of this compound is the Appel reaction. The mechanism involves the activation of the alcohol by triphenylphosphine and a tetrahalomethane, followed by nucleophilic attack of the halide.

Figure 3: Simplified mechanism of the Appel reaction.

Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the formation of 2-(hydroxymethyl)-1,4-dioxane followed by its bromination. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for the preparation of this important synthetic intermediate. The use of the Appel reaction for the bromination step offers a mild and high-yielding alternative to harsher brominating agents. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this compound for further chemical exploration.

References

Solubility Profile of 2-(Bromomethyl)-1,4-dioxane in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Qualitative Solubility Assessment

2-(Bromomethyl)-1,4-dioxane is a bifunctional organic molecule featuring a polar dioxane ring and a reactive bromomethyl group. The solubility of this compound is governed by the interplay between the polar ether functionalities and the somewhat nonpolar character of the brominated alkyl chain. Based on the "like dissolves like" principle, the following solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The dioxane ring contains two ether oxygen atoms which can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.[1] Therefore, this compound is expected to be soluble in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions. The polarity of the C-O bonds in the dioxane ring and the C-Br bond suggests that this compound will exhibit good solubility in polar aprotic solvents. Haloalkanes generally tend to dissolve well in organic solvents.[2][3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): While the bromomethyl group adds some polarity, the overall molecule is not entirely nonpolar. Solubility in nonpolar solvents is expected to be limited but may be possible, particularly in aromatic solvents like toluene due to potential pi-stacking interactions.

-

Aqueous Solubility: The presence of the ether groups may impart slight water solubility, but the hydrophobic hydrocarbon backbone and the bromomethyl group will likely make it poorly soluble in water.[2]

Expected Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is predictive and should be confirmed experimentally.

| Solvent Class | Solvent Name | IUPAC Name | Polarity | Expected Solubility | Rationale |

| Polar Protic | Methanol | Methanol | Polar | Soluble | Hydrogen bond accepting ether oxygens interact well with the hydroxyl group.[1] |

| Ethanol | Ethanol | Polar | Soluble | Similar to methanol, strong intermolecular forces are possible.[1] | |

| Polar Aprotic | Acetone | Propan-2-one | Polar | Soluble | Good dipole-dipole interactions are expected. |

| Tetrahydrofuran (THF) | Oxolane | Polar | Soluble | Structural similarity (ether) and polarity favor dissolution. | |

| Dichloromethane (DCM) | Dichloromethane | Polar | Soluble | Effective solvent for a wide range of organic compounds, including haloalkanes.[3] | |

| Acetonitrile | Acetonitrile | Polar | Soluble | Strong dipole moment of the solvent can solvate the polar parts of the solute. | |

| Ethyl Acetate | Ethyl ethanoate | Polar | Soluble | Acts as a good solvent for compounds with moderate polarity. | |

| Nonpolar | Hexane | Hexane | Nonpolar | Sparingly Soluble | Mismatch in polarity; "like dissolves like" principle suggests low solubility.[2] |

| Toluene | Toluene | Nonpolar | Soluble | Aromatic ring can induce dipole interactions, potentially aiding dissolution. | |

| Diethyl Ether | Ethoxyethane | Relatively Nonpolar | Soluble | As an ether, it shares structural similarities, which should promote solubility. |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5][6]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath with agitation

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.[6]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days; 24-48 hours is common.[6] It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 2 mL) using a pipette or syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood, followed by drying in an oven at a temperature below the boiling point of the solute and solvent until a constant weight is achieved.[4][5] For volatile solvents, gentle heating or a stream of inert gas can be used.

-

After cooling to room temperature in a desiccator, weigh the evaporating dish with the dry solute residue.

-

3.3. Calculation of Solubility

The solubility can be calculated as follows:

-

Mass of empty dish: M_dish

-

Mass of dish + saturated solution: M_solution

-

Mass of dish + dry solute: M_solute

-

Mass of solute: m_solute = M_solute - M_dish

-

Mass of solvent: m_solvent = M_solution - M_solute

-

Solubility ( g/100 g solvent): S = (m_solute / m_solvent) * 100

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask and gravimetric method.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

2-(Bromomethyl)-1,4-dioxane: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is synthesized from available safety data sheets and scientific literature. All laboratory work should be conducted in accordance with institutional safety policies and a thorough, site-specific risk assessment.

Introduction

2-(Bromomethyl)-1,4-dioxane is a heterocyclic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure, featuring a dioxane ring and a reactive bromomethyl group, makes it a versatile reagent. However, this reactivity also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides detailed information on the safety, handling, and hazards associated with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The available data for this compound and its parent compound, 1,4-dioxane, are summarized below.

| Property | This compound | 1,4-Dioxane (for reference) |

| Molecular Formula | C₅H₉BrO₂ | C₄H₈O₂ |

| Molecular Weight | 181.03 g/mol | 88.11 g/mol |

| CAS Number | 1339058-38-6 | 123-91-1 |

| Appearance | Not specified, likely a liquid | Colorless liquid |

| Boiling Point | Not available | 101 °C |

| Melting Point | Not available | 11.8 °C |

| Flash Point | Not available | 12 °C |

| Density | Not available | 1.034 g/cm³ |

| Solubility | Not available | Miscible with water |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements as found in safety data sheets.

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 |

Primary Hazards

-

Skin and Eye Irritant: Direct contact can cause significant irritation to the skin and eyes[1].

-

Respiratory Irritant: Inhalation of vapors or mists may lead to irritation of the respiratory tract[1].

-

Potential for Peroxide Formation: Like its parent compound, 1,4-dioxane, there is a potential for the formation of explosive peroxides upon prolonged exposure to air[2].

Toxicological Information

Acute Toxicity

While specific data for the brominated derivative is lacking, 1,4-dioxane exhibits low to moderate acute toxicity.

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 5,170 mg/kg | Not available in search results |

| Dermal LD50 | Rabbit | 7,600 mg/kg | Not available in search results |

| Inhalation LC50 | Rat | 48.5 mg/L (4 hours) | [3] |

Symptoms of acute overexposure to 1,4-dioxane include irritation of the eyes, nose, and throat, as well as potential damage to the liver and kidneys[4].

Chronic Toxicity and Carcinogenicity

There is no specific data on the chronic toxicity or carcinogenicity of this compound. However, its parent compound, 1,4-dioxane, is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) and as a "likely human carcinogen" by the U.S. Environmental Protection Agency (EPA). Animal studies have shown that chronic exposure to 1,4-dioxane can lead to tumors of the liver and nasal cavity.

The proposed mode of action for 1,4-dioxane's carcinogenicity at high doses is considered to be non-genotoxic, involving chronic cytotoxicity and regenerative cell proliferation. It is plausible that this compound could exhibit similar properties, and it should be handled as a potential carcinogen.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial when working with this compound. The following diagram illustrates a general workflow for hazard identification and risk assessment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].

-

Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors which can cause serious eye irritation[1]. |

| Skin | Chemically resistant gloves (e.g., nitrile, neoprene), and a lab coat. For larger quantities, a chemically resistant apron is recommended. | To prevent skin contact and subsequent irritation[1]. |

| Respiratory | For operations that may generate significant vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent respiratory tract irritation. |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1]. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1]. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |

Fire and Explosion Hazards

While specific flammability data for this compound is not available, its parent compound, 1,4-dioxane, is highly flammable. Therefore, it is prudent to treat the brominated derivative as a flammable liquid.

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[1].

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen bromide gas[1].

-

Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1].

-

Peroxide Formation: As an ether, this compound may form explosive peroxides upon storage, especially if exposed to air and light. Containers should be dated upon receipt and opening, and tested for peroxides before distillation or concentration[2].

Accidental Release Measures

In the event of a spill, the following general procedure should be followed.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[1]. Protect from light and moisture. Containers should be dated and periodically checked for peroxide formation.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not pour down the drain. Contaminated containers should be treated as hazardous waste[1].

Experimental Protocols for Hazard Determination

While specific experimental results for this compound are not publicly available, the methodologies for assessing its primary hazards (skin and eye irritation) are standardized. The following are summaries of the relevant Organisation for Economic Co-operation and Development (OECD) test guidelines.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method is used to assess the skin irritation potential of a chemical, avoiding the use of live animals.

-

Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. Irritant chemicals are identified by their ability to decrease cell viability below a certain threshold.

-

Methodology:

-

Tissue Culture: Three-dimensional RhE models are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Application of Test Chemical: A small amount of the test chemical is applied to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also tested in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation and a post-treatment recovery period, cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

-

Classification: If the mean cell viability of the three replicate tissues is reduced to 50% or less of the negative control, the chemical is classified as a skin irritant.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion, traditionally using albino rabbits.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is then evaluated and scored at specific intervals.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for the test.

-

Dose Administration: A small volume (for liquids) or weight (for solids) of the test substance is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for the severity and nature of any lesions.

-

Classification: The scores are used to classify the substance's irritation potential. A weight-of-the-evidence approach, including data from in vitro and ex vivo tests, is strongly encouraged to minimize animal testing.

-

Potential Signaling Pathways of Toxicity

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, research into the carcinogenic mode of action of its parent compound, 1,4-dioxane, suggests a non-genotoxic mechanism at high doses that may involve oxidative stress and chronic cell proliferation. The following diagram illustrates a simplified, hypothetical pathway based on the available literature for 1,4-dioxane.

It is important to note that the presence of the bromomethyl group in this compound could introduce additional mechanisms of toxicity, such as alkylation of biological macromolecules, which could have genotoxic potential. Therefore, this compound should be handled with a high degree of caution until more specific toxicological data becomes available.

Conclusion

This compound is a valuable reagent in chemical synthesis but possesses significant hazards, including skin, eye, and respiratory irritation, and a potential for carcinogenicity. A thorough understanding of these hazards, coupled with the consistent application of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential for its safe use in a research and development setting. All personnel handling this compound must be adequately trained on its potential risks and the necessary safety precautions.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-(Bromomethyl)-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-(Bromomethyl)-1,4-dioxane, a versatile bifunctional molecule. The primary focus is on its utility as an electrophile in nucleophilic substitution reactions, a cornerstone of modern organic synthesis and crucial for the development of novel therapeutic agents. This document details the underlying principles, provides quantitative data where available, and outlines experimental protocols for key transformations.

Core Reaction Mechanism: The S(_N)2 Pathway

As a primary alkyl bromide, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This concerted, single-step reaction involves the backside attack of a nucleophile on the electrophilic carbon atom bonded to the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nucleophile bond with an inversion of stereochemistry at the reaction center.

The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following a second-order rate law:

Rate = k[this compound][Nucleophile] [2]

Key factors influencing the rate and success of these reactions include the strength of the nucleophile, the choice of solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.[3]

Figure 1: General S(_N)2 reaction mechanism for this compound.

Quantitative Data on Nucleophilic Substitution Reactions

The following tables summarize quantitative data for typical nucleophilic substitution reactions involving 2-(bromomethyl) derivatives. While specific data for this compound is limited in the surveyed literature, the provided data for analogous primary bromides serve as a valuable reference for reaction planning and optimization.

Table 1: Reaction of Primary Bromides with N-Nucleophiles

| Nucleophile | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | 2-(Bromomethyl)pyridine HBr | 2-(Benzylaminomethyl)pyridine | Dioxane/Water | Reflux | 4 | ~70-80 (estimated) | [4] |

| Secondary Amine | 2,5-Bis(iodomethyl)-1,4-dioxane | 2,5-Bis(aminomethyl)-1,4-dioxane | DMF | 50-80 | - | - | [5] |

Table 2: Reaction of Primary Bromides with O-Nucleophiles

| Nucleophile | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxyphenol | p-Bromobenzyl bromide | 4-Bromobenzyl-(4-methoxyphenyl) ether | Ethanol | - | - | - | [6] |

| 4-(Adamant-1-yl)phenol | 4-Chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolane | 4-[4-(Adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-2-methyl-1,3-dioxolane | DMF | Reflux | 20 | 85.2 | [7] |

Table 3: Reaction of Primary Bromides with S-Nucleophiles

| Nucleophile | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Bromomethyl derivative | Bromomethyl sulfide | HBr/AcOH | 30 | - | ~90 | [8] |

| Substituted Thiols | Bromomethyl derivative | Various Bromomethyl sulfides | HBr/AcOH | 0-40 | - | 76-99 | [8][9] |

Table 4: Reaction of Primary Bromides with Other Nucleophiles

| Nucleophile | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium Azide | 2,5-Bis(iodomethyl)-1,4-dioxane | 2,5-Bis(azidomethyl)-1,4-dioxane | DMF | 60-100 | - | - | [5] |

| Sodium Cyanide | 2-Bromo-1-bromomethyl-5-methoxy-3-methyl benzene | (2-Bromo-5-methoxy-3-methylphenyl)acetonitrile | DMSO | 90 | 2 | 87 | [10] |

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions. These protocols are based on established procedures for similar substrates and can be adapted for reactions with this compound.

General Procedure for Reaction with Amines (N-Nucleophiles)

This protocol describes the synthesis of 2-(aminomethyl)-1,4-dioxane derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 2.2 eq)

-

Potassium Carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

-

To a solution of this compound in anhydrous DMF, add the corresponding amine and K(_2)CO(_3).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO(_3) solution and then with brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)-1,4-dioxane derivative.[5]

General Procedure for Reaction with Sodium Azide

This protocol is for the synthesis of 2-(azidomethyl)-1,4-dioxane, a versatile intermediate.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN(_3)) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add sodium azide in one portion.

-

Stir the mixture at room temperature or heat to 60-100 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic phase over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure to yield 2-(azidomethyl)-1,4-dioxane.[5]

General Procedure for Reaction with Thiols (S-Nucleophiles)

This protocol outlines the synthesis of 2-(thiomethyl)-1,4-dioxane derivatives.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Potassium Carbonate (K(_2)CO(_3)) or Sodium Hydroxide (NaOH) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

-

To a solution of the thiol in anhydrous DMF or acetonitrile, add the base (K(_2)CO(_3) or NaOH) and stir for 15-30 minutes at room temperature to form the thiolate.

-

Add a solution of this compound in the same solvent dropwise to the thiolate solution.

-

Stir the reaction mixture at room temperature or heat gently (40-60 °C) and monitor by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the logical flow of a typical experimental workflow and the classification of nucleophilic substitution reactions.

References

- 1. 1,4-Dioxane-2,3-diol, 2TMS derivative [webbook.nist.gov]

- 2. fiveable.me [fiveable.me]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Discovery and Historical Context of Substituted 1,4-Dioxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxane moiety, a six-membered heterocyclic ether, has a rich history, evolving from an industrial solvent to a privileged scaffold in medicinal chemistry. First synthesized in 1863, 1,4-dioxane gained prominence in the 1930s as a versatile solvent for various industrial applications.[1] Its unique properties, including miscibility with water and many organic solvents, led to its widespread use.[2] However, growing concerns over its potential carcinogenicity have shifted the focus towards the synthesis and application of its substituted derivatives, which have demonstrated a remarkable range of biological activities. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and therapeutic applications of substituted 1,4-dioxanes, with a focus on methodologies and quantitative data relevant to researchers in drug development.

Historical Context of 1,4-Dioxane

The parent compound, 1,4-dioxane, was first prepared in 1863.[1] Its commercial production began in the 1930s, primarily through the acid-catalyzed dehydration of diethylene glycol.[1][3] For decades, its main application was as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane.[3] While effective in this role, the environmental persistence and toxicological profile of 1,4-dioxane have led to increased regulatory scrutiny.[2][4] This has spurred research into its derivatives, which can possess more favorable safety profiles and exhibit valuable pharmacological properties.

Synthetic Methodologies for Substituted 1,4-Dioxanes

The construction of the substituted 1,4-dioxane ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Williamson Ether Synthesis

A classical and versatile method for forming the 1,4-dioxane ring is the Williamson ether synthesis. This S(_N)2 reaction involves the reaction of a diol or a haloalkoxy alcohol with a suitable electrophile.[5][6]

General Experimental Protocol: Williamson Ether Synthesis of a Substituted 1,4-Dioxane

-

Deprotonation: A suitable diol is dissolved in an appropriate solvent (e.g., THF, DMF) and treated with a strong base (e.g., sodium hydride) to generate the corresponding dialkoxide.[7]

-

Reaction with Dihalide: A 1,2-dihaloethane is added to the reaction mixture, which is then heated to facilitate the intramolecular cyclization.[8]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.[7][8]

Acid-Catalyzed Dehydration of Diols

The acid-catalyzed dehydration of 1,2-diols or their precursors is a common industrial method for the synthesis of 1,4-dioxane and can be adapted for some substituted derivatives.[3][9]

General Experimental Protocol: Acid-Catalyzed Synthesis from Diols

-

Reaction Setup: A glycol, such as diethylene glycol or a substituted analogue, is mixed with a catalytic amount of a strong acid, typically sulfuric acid.[3][9]

-

Dehydration: The mixture is heated to a high temperature (e.g., 160-200 °C) to effect dehydration and ring closure.[3] The 1,4-dioxane product is often distilled from the reaction mixture as it is formed.[3]

-

Purification: The collected distillate is neutralized, washed to remove any remaining acid and byproducts, and then purified by a final distillation.[3]

Synthesis from Epoxides

The reaction of epoxides with 1,2-diols or their equivalents provides a powerful route to substituted 1,4-dioxanes, often with good control over stereochemistry.[10]

General Experimental Protocol: Synthesis from Epoxides and Diols

-

Ring Opening: An epoxide is reacted with a 1,2-diol in the presence of an acid or base catalyst. The diol acts as a nucleophile, opening the epoxide ring to form a hydroxy ether intermediate.[10]

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 1,4-dioxane ring. This step can be promoted by heat or the addition of a suitable reagent to activate the remaining hydroxyl group.[10]

-

Purification: The final product is isolated and purified using standard techniques such as chromatography or distillation.[10]

Table 1: Comparison of Synthetic Methodologies for Substituted 1,4-Dioxanes

| Method | Starting Materials | Conditions | Advantages | Disadvantages | Yields |

| Williamson Ether Synthesis | Diol and dihalide | Basic | Versatile, good for unsymmetrical dioxanes | Requires strong base, potential for elimination side reactions | Moderate to High |

| Acid-Catalyzed Dehydration | Diols/Glycols | Acidic, High Temperature | Industrially scalable, simple reagents | Harsh conditions, limited to certain substitution patterns | Generally High |

| Synthesis from Epoxides | Epoxide and diol | Acidic or Basic | Good stereochemical control, milder conditions | Availability of substituted epoxides can be a limitation | Moderate to High |

Experimental Workflow for the Synthesis of a Substituted 1,4-Dioxane via the Epoxide Route

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

A Theoretical and Computational Guide to 2-(Bromomethyl)-1,4-dioxane: Exploring Structure, Spectroscopy, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-(bromomethyl)-1,4-dioxane, a substituted heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to a notable scarcity of direct experimental and computational studies on this specific molecule, this document leverages established theoretical principles and data from analogous substituted dioxanes to present a robust framework for its investigation. This guide details methodologies for conformational analysis, predicts spectroscopic signatures, and explores potential reaction pathways. All computational protocols are presented to be readily adaptable for researchers seeking to model this and similar molecules.

Molecular Structure and Conformational Analysis

The structural landscape of this compound is primarily dictated by the conformational flexibility of the 1,4-dioxane ring. This six-membered ring predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of the bromomethyl substituent at the C2 position introduces additional conformational possibilities and energetic considerations.

The chair conformation of the 1,4-dioxane ring can exist in two primary forms, with the bromomethyl group occupying either an axial or an equatorial position. The relative stability of these conformers is governed by a balance of steric and electronic effects. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial conformer is favored to avoid 1,3-diaxial interactions. Computational methods are essential to quantify this energy difference for this compound.

In addition to the chair conformers, higher-energy boat and twist-boat conformations may exist as transition states or local minima on the potential energy surface. A thorough computational conformational analysis is necessary to identify all low-energy structures and understand the dynamic equilibrium between them.

Predicted Conformational Energies

| Conformer | Predicted Relative Energy (kcal/mol) | Key Interactions |

| Equatorial-Chair | 0.0 (Global Minimum) | Minimized steric hindrance. |

| Axial-Chair | > 0.0 | Potential 1,3-diaxial interactions with axial hydrogens. |

| Twist-Boat | Higher Energy | Likely a transition state for ring inversion. |

Experimental Protocol: Computational Conformational Analysis

A robust computational workflow is crucial for identifying the stable conformers of this compound.

-

Initial Structure Generation: Generate 3D coordinates for both the axial and equatorial chair conformations of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved using methods like molecular mechanics (e.g., with the MMFF94 force field) to efficiently sample a large number of conformations.

-

Geometry Optimization and Energy Refinement: Subject the low-energy conformers identified in the search to full geometry optimization and energy calculation using a higher level of theory, such as Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-31G(d) or a larger basis set for higher accuracy.

-

Vibrational Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Final Energy Calculation: For the most accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional.

-

Boltzmann Population Analysis: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their Gibbs free energies.

Caption: A logical workflow for the computational conformational analysis of this compound.

Spectroscopic Properties (Predicted)

Computational chemistry provides a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are sensitive to the chemical environment of each nucleus. The predicted chemical shifts will differ for the axial and equatorial conformers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) relative to TMS

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -CH₂Br | ~3.4 - 3.7 | Doublet of Doublets (dd) | Diastereotopic protons coupled to the methine proton. |

| -CH(O)- | ~3.8 - 4.1 | Multiplet (m) | Methine proton on the dioxane ring adjacent to the substituent. |

| -CH₂(O)- (ring) | ~3.5 - 3.9 | Multiplets (m) | Methylene protons of the dioxane ring. |

| ¹³C NMR | |||

| -CH₂Br | ~30 - 35 | Singlet | Carbon of the bromomethyl group. |

| -CH(O)- | ~70 - 75 | Singlet | Methine carbon of the dioxane ring. |

| -CH₂(O)- (ring) | ~65 - 70 | Singlet | Methylene carbons of the dioxane ring. |

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The C-Br stretching frequency is a characteristic vibrational mode for this molecule.

Table 3: Predicted Key Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O-C stretching (ether) | 1050 - 1150 | Strong |

| C-C stretching | 800 - 1000 | Medium |

| C-Br stretching | 500 - 650 | Medium to Strong |

Experimental Protocol: Computational Spectroscopy

-

Geometry Optimization: Perform a DFT geometry optimization of the lowest energy conformer of this compound using a functional and basis set known to provide accurate geometries (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: On the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This will provide the harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

-

NMR Chemical Shift Calculations: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR shielding tensors. These calculations are typically performed at a DFT level with a basis set suitable for NMR predictions (e.g., B3LYP/6-311+G(d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Reactivity and Potential Signaling Pathways

The reactivity of this compound is expected to be dominated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. The 1,4-dioxane ring itself is relatively inert but can undergo radical-mediated reactions.

Nucleophilic Substitution

The primary reaction pathway for this compound is likely to be Sₙ2 nucleophilic substitution at the bromomethyl carbon. A wide range of nucleophiles can displace the bromide ion, making this molecule a useful building block for introducing the 1,4-dioxane moiety into larger structures.

Caption: General scheme for the nucleophilic substitution of this compound.

Free Radical Reactions

The 1,4-dioxane ring can react with free radicals, such as the hydroxyl radical (•OH), through hydrogen abstraction.[1][2] This process is relevant in the context of oxidative degradation and metabolism. The resulting dioxane-based radical can then undergo further reactions.

Experimental Protocol: Computational Reaction Mechanism Studies

-

Reactant, Product, and Transition State Identification: For a given reaction, identify the structures of the reactants, products, and any intermediates. Propose a structure for the transition state connecting these species.

-

Transition State Optimization: Perform a transition state optimization using a method like the Berny algorithm in Gaussian. This requires an initial guess for the transition state geometry.

-

Frequency Calculation: Calculate the vibrational frequencies of the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state. This will trace the reaction path downhill to the reactant and product, confirming that the transition state connects the desired species.

-

Activation Energy Calculation: The activation energy can be calculated as the difference in energy between the transition state and the reactants.

Conclusion

While direct experimental data on this compound is limited, this guide provides a comprehensive framework for its theoretical and computational investigation. By applying the detailed protocols for conformational analysis, spectroscopic prediction, and reactivity studies, researchers can gain valuable insights into the properties and behavior of this molecule. The predictive data and workflows presented herein serve as a foundation for future experimental work and can accelerate the application of this compound in synthetic chemistry and drug development.

References

Methodological & Application

The Synthetic Utility of 2-(Bromomethyl)-1,4-dioxane: A Versatile Building Block for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Bromomethyl)-1,4-dioxane is a valuable heterocyclic building block in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. Its structure incorporates a reactive primary bromide and a polar 1,4-dioxane moiety. The dioxane ring is a common feature in many biologically active compounds, where it can influence properties such as solubility, metabolic stability, and receptor binding affinity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various functionalized dioxane derivatives, which are of significant interest in medicinal chemistry and materials science.

Application Notes

This compound serves as a key reagent for the introduction of the (1,4-dioxan-2-yl)methyl moiety onto a variety of nucleophilic substrates. The primary carbon-bromine bond is susceptible to nucleophilic attack, proceeding readily through an S(_N)2 mechanism. This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, leading to a diverse range of derivatives.

Key Applications Include:

-

Synthesis of Aryl and Alkyl Ethers: In a classic Williamson ether synthesis, this compound reacts with alcohols and phenols to form the corresponding ethers. This is a widely used method for accessing molecules with a 2-((alkoxy)methyl)-1,4-dioxane or 2-((aryloxy)methyl)-1,4-dioxane scaffold. Such structures are found in pharmacologically active compounds, including analogues of the antidepressant Viloxazine.

-

Alkylation of Amines: Primary and secondary amines can be readily alkylated with this compound to yield the corresponding secondary and tertiary amines, respectively. These nitrogen-containing dioxane derivatives are important intermediates in the synthesis of novel therapeutic agents.

-

Formation of Thioethers: The reaction with thiols or thiophenols provides a straightforward route to 2-((alkylthio)methyl)-1,4-dioxane and 2-((arylthio)methyl)-1,4-dioxane derivatives. Thioethers are prevalent in various areas of chemical biology and drug discovery.

-

Introduction of other Functional Groups: The bromide can be displaced by other nucleophiles, such as azide or cyanide, to introduce versatile functional handles for further synthetic transformations, for example, through click chemistry or reduction to amines.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution reactions of this compound.

| Nucleophile (Nu-H) | Product | Base | Solvent | Typical Temperature (°C) |

| Phenol (ArOH) | 2-((Aryloxy)methyl)-1,4-dioxane | K₂CO₃, Cs₂CO₃, or NaH | DMF, Acetonitrile, Acetone | 25 - 80 |

| Alcohol (ROH) | 2-((Alkoxy)methyl)-1,4-dioxane | NaH, KOtBu | THF, DMF | 0 - 60 |

| Amine (R₂NH) | 2-((Dialkylamino)methyl)-1,4-dioxane | K₂CO₃, Et₃N | DMF, Acetonitrile | 25 - 80 |

| Thiol (RSH) | 2-((Alkylthio)methyl)-1,4-dioxane | K₂CO₃, NaH | DMF, THF | 25 - 60 |

| Azide (N₃⁻) | 2-(Azidomethyl)-1,4-dioxane | NaN₃ | DMF, DMSO | 25 - 100 |

Experimental Protocols

The following are detailed, representative protocols for key transformations involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-((Aryloxy)methyl)-1,4-dioxane via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of a phenol with this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-